What is the chemical structure of Isocarlinoside?
What is the chemical structure of Isocarlinoside?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarlinoside, a C-glycosylflavone found in various plant species, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it shares a core structure known for its antioxidant and anti-inflammatory effects. This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of Isocarlinoside, with a focus on its biosynthesis, experimental protocols for its study, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Isocarlinoside is chemically known as 6-C-α-L-arabinopyranosyl-8-C-β-D-glucosylluteolin. It is classified as a C-glycosyl compound, where the sugar moieties are attached to the luteolin backbone through carbon-carbon bonds, rendering it more stable to hydrolysis compared to O-glycosides.[1] The aglycone, luteolin, is a common tetrahydroxyflavone.[1]
The chemical structure of Isocarlinoside is characterized by a luteolin core substituted at positions 6 and 8 with an α-L-arabinopyranosyl and a β-D-glucosyl residue, respectively.[1]
Table 1: Chemical and Physical Properties of Isocarlinoside
| Property | Value | Source |
| Molecular Formula | C26H28O15 | PubChem[1] |
| Molecular Weight | 580.5 g/mol | PubChem[1] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | PubChem[1] |
| SMILES | C1--INVALID-LINK--C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)[C@H]5--INVALID-LINK--CO)O)O)O)O)O)O">C@@HO | PubChem[1] |
| InChI Key | WYYFCTVKFALPQV-VYUBKLCTSA-N | PubChem[1] |
| CAS Number | 83151-90-0 | PubChem[1] |
Biosynthesis of Isocarlinoside
Isocarlinoside, being a flavone C-glycoside, is synthesized in plants through the flavonoid biosynthesis pathway, which is a well-characterized branch of the phenylpropanoid pathway. The formation of the C-glycosidic bond is a key step that distinguishes it from the more common O-glycosides.
The biosynthesis of C-glycosylflavones like Isocarlinoside is believed to occur at the flavanone stage. The general proposed pathway involves the following key steps:
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Flavanone formation: The pathway starts with the condensation of malonyl-CoA and p-coumaroyl-CoA to form a chalcone, which is then isomerized to a flavanone (e.g., naringenin).
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Hydroxylation: The flavanone undergoes hydroxylation reactions to produce eriodictyol and subsequently luteolin.
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C-glycosylation: A crucial step involves the action of a C-glycosyltransferase (CGT), which transfers a sugar moiety (likely from a UDP-sugar donor) to the C-6 or C-8 position of the flavanone.
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Dehydration and aromatization: The C-glycosylated flavanone is then dehydrated and aromatized to form the flavone C-glycoside.
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Further glycosylation: A second glycosylation event at the remaining C-position (C-8 or C-6) would lead to the formation of a di-C-glycosylflavone like Isocarlinoside.
Experimental Protocols
Isolation and Purification of Isocarlinoside
Isocarlinoside has been reported in plants such as Glycine max (soybean) and Lespedeza capitata.[1] The following is a general protocol for the extraction and isolation of flavonoids from plant material, which can be adapted for Isocarlinoside.
Materials:
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Dried and powdered plant material (e.g., leaves or seeds of Glycine max)
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Solvents: n-hexane, methanol, ethanol, ethyl acetate, n-butanol, water
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Chromatography media: Silica gel, Sephadex LH-20, or other suitable resins
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High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
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Defatting: The powdered plant material is first extracted with n-hexane to remove lipids and other nonpolar compounds.
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Extraction: The defatted material is then extracted with a polar solvent, typically 80% methanol or ethanol, at room temperature with agitation for several hours. This process is repeated multiple times to ensure complete extraction.
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Solvent Partitioning: The combined methanol/ethanol extracts are concentrated under reduced pressure. The resulting aqueous residue is then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. Flavonoid glycosides like Isocarlinoside are expected to be enriched in the n-butanol fraction.
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Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, or ethyl acetate, methanol, and water, to separate the different components.
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Preparative HPLC: Fractions containing Isocarlinoside, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative HPLC on a C18 column to yield the pure compound.
Structural Characterization
The structure of isolated Isocarlinoside is typically elucidated using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: Provides information about the number and types of protons in the molecule, including their chemical environment and coupling interactions. This is crucial for determining the structure of the sugar moieties and their anomeric configurations, as well as the substitution pattern on the flavonoid backbone.
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¹³C-NMR: Reveals the number of carbon atoms and their chemical shifts, providing a carbon skeleton of the molecule.
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2D-NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, confirming the glycosylation positions (C-6 and C-8), and assigning all the signals in the ¹H and ¹³C spectra.
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HR-MS): Determines the exact mass of the molecule, which allows for the confirmation of the molecular formula.
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Tandem Mass Spectrometry (MS/MS): Provides information about the fragmentation pattern of the molecule. For C-glycosylflavones, characteristic fragmentation involves cleavages within the sugar rings, which helps to distinguish them from O-glycosides.
Biological Activities and Signaling Pathways
While specific studies on the signaling pathways of Isocarlinoside are limited, its biological activities can be inferred from its structural similarity to other well-studied flavonoids, particularly luteolin and its glycosides. The primary activities associated with this class of compounds are antioxidant and anti-inflammatory effects.
Antioxidant Activity
Flavonoids like Isocarlinoside can exert their antioxidant effects through several mechanisms:
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Direct Radical Scavenging: The phenolic hydroxyl groups on the B-ring of the luteolin backbone can donate a hydrogen atom to free radicals, thereby neutralizing them.
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Metal Chelation: Flavonoids can chelate transition metal ions like iron and copper, which are known to catalyze the formation of reactive oxygen species (ROS).
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Upregulation of Antioxidant Enzymes: Some flavonoids have been shown to induce the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), through the activation of the Nrf2 signaling pathway.
Anti-inflammatory Activity
The anti-inflammatory properties of flavonoids are often linked to their ability to modulate key signaling pathways involved in the inflammatory response.
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Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.
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Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and adhesion molecules.
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MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also involved in the inflammatory process. Flavonoids can interfere with these pathways, leading to a reduction in the production of inflammatory mediators.
Conclusion and Future Directions
Isocarlinoside represents a promising natural compound with potential applications in the prevention and treatment of diseases associated with oxidative stress and inflammation. Its unique di-C-glycosylflavone structure confers stability and may influence its bioavailability and biological activity.
Further research is warranted to fully elucidate the specific molecular mechanisms underlying the bioactivities of Isocarlinoside. This includes detailed studies on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its specific protein targets and signaling pathways. The development of robust and efficient methods for its synthesis or large-scale isolation will also be crucial for advancing its preclinical and clinical development. The comprehensive data presented in this guide aims to facilitate and inspire future investigations into this intriguing natural product.
